molecular formula C32H32N2O3 B11510096 N'-acetyl-2-hydroxy-2,2-bis(4-methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]acetohydrazide

N'-acetyl-2-hydroxy-2,2-bis(4-methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]acetohydrazide

Cat. No.: B11510096
M. Wt: 492.6 g/mol
InChI Key: OOOWHUPOIFNJCR-UHFFFAOYSA-N
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Description

N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-[(4-METHYLPHENYL)(PHENYL)METHYL]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-[(4-METHYLPHENYL)(PHENYL)METHYL]ACETOHYDRAZIDE typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the core structure: This involves the reaction of 2-hydroxy-2,2-bis(4-methylphenyl)acetyl chloride with an appropriate hydrazine derivative under controlled conditions.

    Functional group modifications:

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Temperature and pressure control: To ensure optimal reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-[(4-METHYLPHENYL)(PHENYL)METHYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: Where the hydroxyl group can be oxidized to a carbonyl group.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Aromatic substitution reactions where hydrogen atoms on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-[(4-METHYLPHENYL)(PHENYL)METHYL]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-[(4-METHYLPHENYL)(PHENYL)METHYL]ACETOHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

    DNA interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-HYDROXY-5-METHYLPHENYLACETONE: Shares a similar core structure but lacks the additional aromatic rings and functional groups.

    N-(2,4-DIMETHYLPHENYL)FORMAMIDE: Another related compound with different substituents on the aromatic ring.

Uniqueness

N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-[(4-METHYLPHENYL)(PHENYL)METHYL]ACETOHYDRAZIDE is unique due to its complex structure, which provides a diverse range of chemical reactivity and potential applications. Its multiple functional groups and aromatic rings make it a versatile compound for various scientific investigations.

Properties

Molecular Formula

C32H32N2O3

Molecular Weight

492.6 g/mol

IUPAC Name

N'-acetyl-2-hydroxy-2,2-bis(4-methylphenyl)-N'-[(4-methylphenyl)-phenylmethyl]acetohydrazide

InChI

InChI=1S/C32H32N2O3/c1-22-10-16-27(17-11-22)30(26-8-6-5-7-9-26)34(25(4)35)33-31(36)32(37,28-18-12-23(2)13-19-28)29-20-14-24(3)15-21-29/h5-21,30,37H,1-4H3,(H,33,36)

InChI Key

OOOWHUPOIFNJCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)N(C(=O)C)NC(=O)C(C3=CC=C(C=C3)C)(C4=CC=C(C=C4)C)O

Origin of Product

United States

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